N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative featuring a 1,2-oxazole core substituted at position 5 with a 3-methoxyphenyl group and at position 3 with an acetamide moiety linked to a 4-fluorophenyl ring. The compound’s design aligns with pharmacophores known to target G-protein-coupled receptors (GPCRs) or enzymes, though its specific biological activity remains under investigation. Its molecular formula is C₁₈H₁₅FN₂O₃, with a molecular weight of 326.33 g/mol (calculated from structural analogs in ) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-4-2-3-12(9-16)17-10-15(21-24-17)11-18(22)20-14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUDYGKECSSZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods focus on optimizing reaction times, temperatures, and the use of solvents to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s fluorophenyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Key Differences: Replaces the oxazole ring with a pyridazinone core and substitutes the 4-fluorophenyl group with 4-bromophenyl.
- Activity : Acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
- Impact of Substituents: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce receptor specificity.
N-[2-(2,5-Dimethoxyphenyl)ethyl]-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide
- Key Differences : Retains the 4-fluorophenyl-oxazole moiety but adds a dimethoxyethyl chain instead of the 3-methoxyphenyl group.
- Molecular Weight : 414.43 g/mol (vs. 326.33 g/mol for the target compound).
Heterocycle Variants
Flufenacet (Herbicide)
- Structure : N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide.
- Key Differences : Replaces oxazole with a thiadiazole ring and introduces a trifluoromethyl group.
- Activity : Herbicidal action via inhibition of very-long-chain fatty acid synthesis. The thiadiazole’s sulfur atom enhances oxidative stability but reduces compatibility with mammalian targets .
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Key Differences : Uses a 1,2,4-thiadiazole ring with methylsulfanyl groups.
- Implications : The dual sulfur atoms increase lipophilicity, favoring agrochemical applications over therapeutic use .
Pharmacological vs. Agrochemical Analogues
Substituent Positional Isomerism
- 3-Methoxyphenyl vs. 4-Methoxyphenyl: The target compound’s 3-methoxy group creates steric hindrance and alters π-π stacking compared to 4-methoxy analogs (e.g., ’s 4-methoxybenzyl derivative). This positional change may reduce FPR2 specificity observed in pyridazinone derivatives .
- 4-Fluorophenyl vs. 3-Fluorophenyl : and highlight compounds with 3-fluorophenyl groups, which exhibit distinct conformational preferences due to fluorine’s ortho-directing effects. The target’s para-fluorine likely enhances metabolic stability .
Acetamide Backbone Modifications
- N-Substituted vs. O-Substituted : The target compound’s acetamide N-linked to 4-fluorophenyl contrasts with O-linked variants (e.g., ’s methoxyacetamide). N-Substitution typically enhances proteolytic stability but may reduce solubility .
- Coordination Potential: Analogous N-substituted 2-arylacetamides () exhibit ligand properties for metal ions, suggesting the target compound could serve as a chelator in catalytic or therapeutic contexts .
Biological Activity
N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.35 g/mol. The compound features a fluorophenyl group and an oxazole moiety, which are known to influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole and phenyl groups can engage in hydrogen bonding and hydrophobic interactions, influencing pathways such as enzyme inhibition or receptor modulation. Specific mechanisms include:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, which may affect signaling pathways related to pain and inflammation.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. For example, it has shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against fungi like Candida albicans.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation by inhibiting specific pro-inflammatory cytokines.
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar compounds within the oxazole class, providing insights into structure-activity relationships (SAR). Here are key findings:
- Antimicrobial Studies : A study reported that related compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains . This suggests that modifications in the structure can significantly alter antimicrobial potency.
- In Vivo Studies : Research involving animal models indicated that compounds with similar structures exhibited significant anti-inflammatory effects when administered at specific dosages .
Comparative Analysis
A comparative analysis of this compound with other related compounds highlights its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fluorophenyl and oxazole moieties | Moderate antimicrobial and antifungal activity |
| Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole | Thiazole ring addition | Enhanced antibacterial properties |
| 5-(4-fluorophenyl)-1,3-thiazole derivatives | Variations in phenyl substitution | Focused on thiazole activity without oxazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
